molecular formula C12H12N4O4S B11016697 N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide

Cat. No.: B11016697
M. Wt: 308.32 g/mol
InChI Key: AOUISTHOVJAJLI-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide: is an organic compound characterized by the presence of cyanoethyl groups and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine attacks the sulfonyl chloride, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: 2-nitrobenzenesulfonyl chloride, diethylamine, triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

    Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and cyanoethyl derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride

    Substitution: Amines, thiols, alkoxides

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: N,N-bis(2-aminoethyl)-2-nitrobenzenesulfonamide

    Substitution: N,N-bis(2-substituted-ethyl)-2-nitrobenzenesulfonamide

    Hydrolysis: 2-nitrobenzenesulfonamide, cyanoethyl derivatives

Scientific Research Applications

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can modify biological targets. The cyanoethyl groups can also participate in covalent bonding with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:

    N,N-bis(2-cyanoethyl)benzenesulfonamide:

    N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide: The position of the nitro group can influence the compound’s chemical properties and biological activity.

    N,N-bis(2-cyanoethyl)-2-chlorobenzenesulfonamide:

Uniqueness

This compound is unique due to the combination of its nitro and cyanoethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

N,N-bis(2-cyanoethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H12N4O4S/c13-7-3-9-15(10-4-8-14)21(19,20)12-6-2-1-5-11(12)16(17)18/h1-2,5-6H,3-4,9-10H2

InChI Key

AOUISTHOVJAJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N

Origin of Product

United States

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